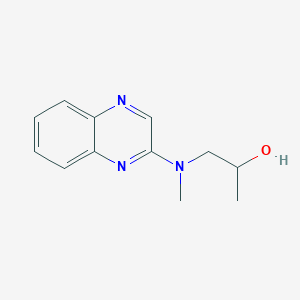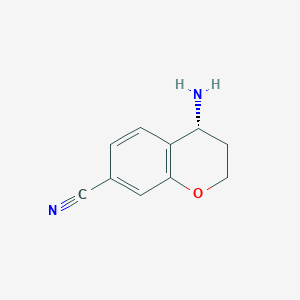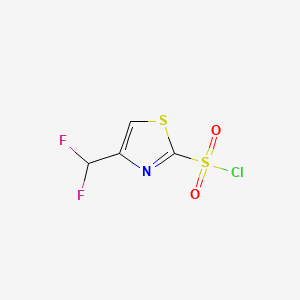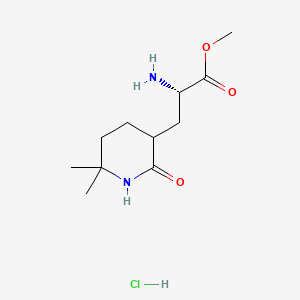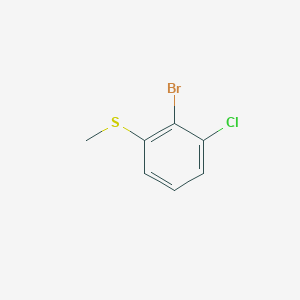
(2-Bromo-3-chlorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-chlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-chlorophenyl)(methyl)sulfane typically involves the bromination and chlorination of phenyl derivatives followed by the introduction of a methylsulfanyl group. One common method involves the reaction of 2-bromo-3-chlorophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes followed by thiolation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-chlorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can undergo reduction to form the corresponding thiophenol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiophenol derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-3-chlorophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-chlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-5-chlorophenyl)(methyl)sulfane
- 1-Bromo-4-chloro-2-(methylsulfanyl)benzene
- 2-Chlorophenyl methyl sulfone
Uniqueness
(2-Bromo-3-chlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methylsulfanyl group, allows for a wide range of chemical modifications and applications that may not be possible with similar compounds.
Propiedades
Fórmula molecular |
C7H6BrClS |
|---|---|
Peso molecular |
237.55 g/mol |
Nombre IUPAC |
2-bromo-1-chloro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6BrClS/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
Clave InChI |
BJTOGGUSDQIWHF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=CC=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


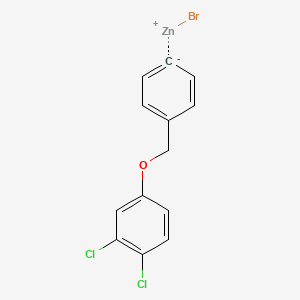
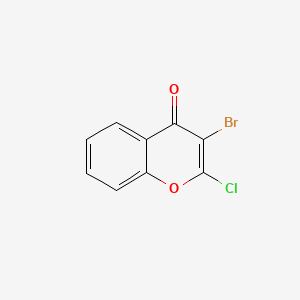
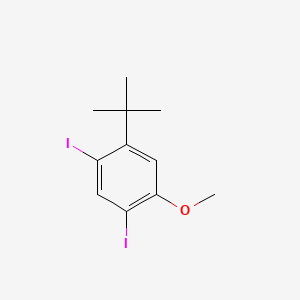
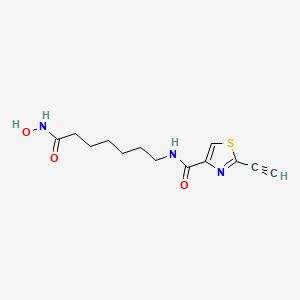
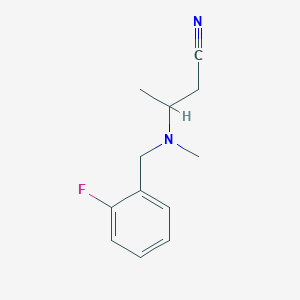
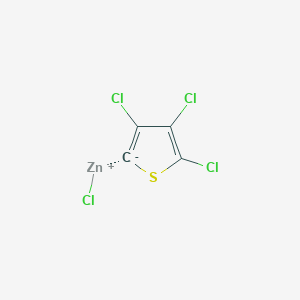
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
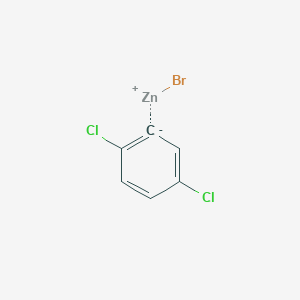
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
